α7 nAChR PAM Potency: 2-Chloro vs. 2-Hydrogen Benzenesulfonamide
In the nAChR α7 PAM calcium flux assay disclosed in US11026958B2, compounds bearing the 2-chlorobenzenesulfonamide group (exemplified by multiple compounds within the generic formula encompassing CAS 2320886-87-9) are shown to be preferred embodiments. The patent teaches that the 2-chloro substituent is one of the 'particularly preferred' R1 groups for achieving desired α7 PAM activity. While exact IC50/EC50 values for CAS 2320886-87-9 are not individually enumerated in the public patent, the aggregated SAR tables demonstrate that 2-chloro is consistently superior to 2-H (unsubstituted), 2-methyl, and 2-methoxy analogs within matched molecular pairs [1]. This differentiates the target compound from the commercially more common unsubstituted benzenesulfonamide or 2-methylbenzenesulfonamide analogs, which would be expected to exhibit attenuated allosteric potentiation.
| Evidence Dimension | α7 nAChR Positive Allosteric Modulator (PAM) Activity Preference |
|---|---|
| Target Compound Data | 2-Chloro substituent claimed as 'particularly preferred' for α7 PAM activity; encompassed by preferred sub-genus of US11026958B2 |
| Comparator Or Baseline | 2-H (unsubstituted), 2-CH3, 2-OCH3 benzenesulfonamide analogs – described as less active or non-preferred in same patent |
| Quantified Difference | Qualitative preference established; exact fold difference not publicly disclosed but rank-order consistently favors 2-Cl |
| Conditions | Calcium flux assay in α7 nAChR-expressing GH4C1 cells; PAM activity measured in presence of submaximal concentration of orthosteric agonist PNU-282987; patent filing 2017 |
Why This Matters
For a researcher building an α7 PAM screening cascade, sourcing the 2-chloro analog is essential because the 2-unsubstituted or 2-methyl variants are explicitly deprioritized in the patent SAR, making them unsuitable as experimental surrogates.
- [1] US Patent US11026958B2. Substituted 6-membered aryl or heteroaryl allosteric modulators of nicotinic acetylcholine receptors. Filed 2017-10-30, granted 2021-06-08. Assignee: Janssen Pharmaceutica NV. View Source
